3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-methylpropylsulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2/c1-7(2)6-18(15,16)11-3-8(4-11)12-9(13)5-17-10(12)14/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVORJUUWVAYDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CC(C1)N2C(=O)CSC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with an appropriate azetidine derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Antidiabetic Applications
Thiazolidinediones are widely recognized as antidiabetic agents due to their ability to enhance insulin sensitivity. The compound 3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has shown promise in this area:
- Mechanism of Action : It acts as a PPAR-γ agonist, modulating insulin sensitivity and glucose metabolism. This mechanism is critical for managing type 2 diabetes mellitus.
- Clinical Findings : Studies have demonstrated that derivatives of thiazolidinedione can significantly lower blood glucose levels in diabetic models. For instance, compounds similar to this compound have been shown to reduce blood glucose levels effectively when tested in animal models .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| MY17 | 0.41 | PTP1B Inhibition |
| 3h | 108.04 | PPAR-γ Modulation |
Anticancer Properties
Recent research has indicated that thiazolidine derivatives may possess anticancer properties:
- Inhibition of Tumor Growth : Some studies have highlighted the ability of thiazolidine derivatives to inhibit the proliferation of various cancer cell lines. The specific compound under discussion has been noted for its potential effectiveness against tumor cells through apoptosis induction and cell cycle arrest.
- Case Studies : A notable study evaluated the effects of thiazolidinediones on breast cancer cell lines, revealing that these compounds could inhibit cell growth significantly while inducing apoptosis .
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives are another area of interest:
- In Vitro Studies : Compounds similar to this compound have demonstrated activity against various pathogens, including bacteria and fungi. For instance, derivatives were tested against Leishmania infantum, showing promising results with low cytotoxicity .
| Pathogen | Compound Tested | EC50 (μM) | CC50 (μM) |
|---|---|---|---|
| Leishmania infantum | 14c | 7 | 101 |
Mechanism of Action
The mechanism of action of 3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. This interaction can lead to hypoglycemic effects, making it a potential candidate for diabetes treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The table below compares 3-(1-(isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione with structurally related thiazolidinedione derivatives:
Key Structural Insights:
- Azetidine vs.
- Sulfonyl Group : The isobutylsulfonyl moiety enhances hydrophilicity and may mimic phosphate groups in kinase interactions, a feature absent in benzylidene or nitro-substituted analogs .
- Unsubstituted 5-Position : Unlike most analogs (e.g., benzylidene derivatives in ), the target compound lacks a 5-substituent, which could reduce steric hindrance but limit π-π stacking interactions critical for activity .
Physicochemical Properties
Advantages and Limitations
- Advantages of Target Compound: Unique sulfonyl-azetidine motif may improve solubility and kinase targeting. Conformational rigidity could enhance metabolic stability vs. flexible analogs (e.g., aminoethyl derivatives).
- Limitations :
Biological Activity
3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione class, which has garnered attention for its diverse biological activities. The compound features an azetidine ring and an isobutylsulfonyl substituent, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant studies and data.
Thiazolidine derivatives, including this compound, have shown potential as anticancer agents. They interfere with cellular pathways involved in cancer progression, primarily through:
- Inhibition of Protein Kinases : These compounds can modulate signaling pathways that are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : They have been observed to induce programmed cell death in various cancer cell lines.
Research Findings
In vitro studies demonstrate that this compound inhibits the growth of several cancer cell types. For example, a study indicated that thiazolidine derivatives could significantly reduce cell viability in breast cancer cell lines (MCF-7) and colorectal cancer cells (HCT116) through apoptosis induction.
Overview
The antibacterial properties of thiazolidine derivatives have also been explored. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The antibacterial activity was assessed using the broth dilution method. The MIC values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (mg/L) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 5.00 | Highly Active |
| Escherichia coli | 10.00 | Moderately Active |
| Bacillus subtilis | 7.50 | Highly Active |
| Pseudomonas aeruginosa | 15.00 | Limited Activity |
Structure–Activity Relationship (SAR)
The SAR analysis suggests that the presence of the azetidine ring and isobutylsulfonyl group enhances the biological profile of this compound compared to other thiazolidine derivatives . For instance, compounds lacking these structural features exhibited significantly lower antibacterial activity.
Study on Anticancer Efficacy
A recent study focused on the efficacy of thiazolidine derivatives in inhibiting tumor growth in vivo. Mice implanted with human cancer cells were treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size, with significant differences observed at higher concentrations.
Study on Antibacterial Properties
Another investigation assessed the antibacterial effects against clinical isolates of Staphylococcus aureus. The study revealed that the compound demonstrated bactericidal activity at concentrations significantly lower than those required for cytotoxic effects on human cells (HEK-293), indicating a favorable therapeutic index .
Q & A
Q. What are the common synthetic routes for 3-(1-(isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione?
Methodological Answer: The compound is synthesized via multi-step protocols involving:
- Knoevenagel condensation : Reacting thiazolidine-2,4-dione with isobutylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the azetidine-sulfonyl linkage .
- Green chemistry approaches : Use of deep eutectic solvents (e.g., choline chloride/urea) to improve yield (up to 85%) and reduce environmental impact .
- Intermediate purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to the compound’s polarity and sensitivity to hydrolysis .
Q. What biological activities are associated with this compound?
Methodological Answer: Thiazolidine-2,4-dione derivatives exhibit:
- Antidiabetic activity : PPAR-γ agonism (EC₅₀ ~10–50 nM in in vitro assays) .
- Anticancer effects : Inhibition of cancer cell proliferation (IC₅₀ ~5–20 µM in MCF-7 and HeLa lines) via ROS generation and apoptosis induction .
- Antioxidant properties : DPPH radical scavenging (IC₅₀ ~15–30 µM) .
Note: Activity varies with substituents; isobutylsulfonyl groups may enhance metabolic stability compared to aryl-sulfonyl analogs .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in sulfonylation reactions .
- Reaction path screening : ICReDD’s hybrid computational-experimental workflows reduce trial-and-error steps by 60% .
- Solvent optimization : COSMO-RS simulations identify deep eutectic solvents (e.g., choline chloride/glycerol) that improve reaction kinetics .
Q. How do structural modifications (e.g., sulfonyl group variations) affect bioactivity?
Methodological Answer:
-
SAR Table :
Substituent PPAR-γ EC₅₀ (nM) Anticancer IC₅₀ (µM) Isobutylsulfonyl 12 ± 2 18 ± 3 Styrylsulfonyl (E) 25 ± 4 8 ± 1 Naphthalenecarbonyl >100 5 ± 0.5 Data synthesized from -
Key Insight : Bulky hydrophobic groups (e.g., isobutylsulfonyl) enhance PPAR-γ binding but reduce anticancer potency compared to conjugated systems (styrylsulfonyl) .
Data Contradictions and Resolution
Q. Why do in vitro and in vivo results for PPAR-γ agonism diverge?
Methodological Answer:
- In vitro : High PPAR-γ activation (EC₅₀ ~12 nM) correlates with transcriptional assays .
- In vivo : Reduced efficacy in rodent models (ED₅₀ ~50 mg/kg) due to rapid Phase II metabolism (glucuronidation of the thiazolidine ring) .
- Resolution : Introduce fluorine atoms at the C5 position of thiazolidine-2,4-dione to block metabolic hotspots, improving bioavailability .
Analytical Characterization
Q. What spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- NMR :
- ¹H NMR (DMSO-d₆) : δ 1.05 (d, 6H, isobutyl CH₃), 3.45 (m, 2H, SO₂CH₂), 4.25 (m, azetidine CH₂) .
- ¹³C NMR : 175.2 ppm (C=O, thiazolidine-dione), 58.3 ppm (azetidine C) .
- HRMS : m/z [M+H]⁺ calcd. 317.0821, found 317.0819 .
Safety and Handling
Q. What precautions are required for handling this compound?
Methodological Answer:
- Toxicity : LD₅₀ (oral, rat) >2000 mg/kg; non-mutagenic in Ames tests .
- Storage : -20°C under argon; sensitive to light and moisture (degradation <5% in 6 months) .
- PPE : Nitrile gloves, lab coat, and fume hood required due to sulfonyl group reactivity .
Advanced Mechanistic Studies
Q. How does the compound interact with PPAR-γ at the molecular level?
Methodological Answer:
- Docking studies : The isobutylsulfonyl group occupies the hydrophobic pocket of PPAR-γ’s ligand-binding domain (LBD), stabilizing H-bonds with Tyr473 and His449 .
- MD simulations : 100-ns trajectories show stable binding (RMSD <2 Å) but partial agonism due to weak interactions with Helix 12 .
Methodological Gaps and Future Directions
Q. What are unresolved challenges in scaling up synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
